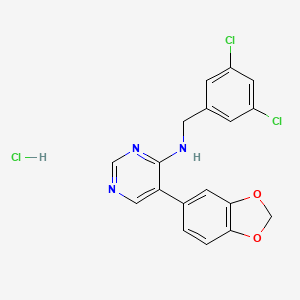

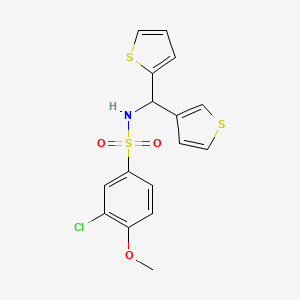

![molecular formula C7H4KNO3S2 B2741135 Potassium benzo[d]thiazole-2-sulfonate CAS No. 65902-53-6](/img/structure/B2741135.png)

Potassium benzo[d]thiazole-2-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium benzo[d]thiazole-2-sulfonate (PBTS) is a chemical compound that belongs to the class of benzo[d]thiazole derivatives. It has been widely used in scientific research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Synthesis of Cyclic Sulfonamides

Potassium benzo[d]thiazole-2-sulfonate is utilized in the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. This method has been applied to create histamine H3 receptor antagonists, demonstrating the compound's role in the development of therapeutic agents (Greig, Tozer, & Wright, 2001).

Inhibition Studies

Research involving benzo[d]thiazole sulfonamides has shown their potential in inhibiting human carbonic anhydrase isoforms, crucial for various physiological functions. This includes the development of isoform-selective inhibitors with potential therapeutic applications (Abdoli et al., 2017).

Catalysts in Chemical Synthesis

Potassium benzo[d]thiazole-2-sulfonate derivatives have been employed as catalysts in chemical synthesis, such as the copper-catalyzed formation of benzothiazoles, showcasing their importance in facilitating complex chemical reactions (Zhang et al., 2014).

Antioxidant Capacity Assays

Compounds derived from benzo[d]thiazole-2-sulfonate play a critical role in antioxidant capacity assays, contributing to the understanding of antioxidant mechanisms and the evaluation of substance antioxidant properties (Ilyasov et al., 2020).

Development of Fluorescent Sensors

Benzo[d]thiazole derivatives have been explored for the creation of fluorescent sensors, particularly for detecting hydrogen polysulfides and other reactive sulfur species. This application highlights the compound's versatility in sensor technology and biological studies (Xu et al., 2022).

Propiedades

IUPAC Name |

potassium;1,3-benzothiazole-2-sulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S2.K/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7;/h1-4H,(H,9,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFMFNXUGVSAMH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4KNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium benzo[d]thiazole-2-sulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,2-dimethylindol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B2741059.png)

![5-({3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)-2-fluorobenzoic acid](/img/structure/B2741065.png)

![Ethyl 2-[4-[2-nitro-4-(trifluoromethyl)anilino]phenoxy]propanoate](/img/structure/B2741067.png)

![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2741075.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-3-carboxamide](/img/structure/B2741076.png)